molecular formula C8H14N2 B8040371 5,6,7,8,9,9a-hexahydro-1H-imidazo[1,5-a]azepine

5,6,7,8,9,9a-hexahydro-1H-imidazo[1,5-a]azepine

Cat. No.: B8040371
M. Wt: 138.21 g/mol
InChI Key: FNVXBZDXNIKOLW-UHFFFAOYSA-N
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Description

5,6,7,8,9,9a-Hexahydro-1H-imidazo[1,5-a]azepine is a heterocyclic compound that features a fused ring system combining an imidazole ring with an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8,9,9a-hexahydro-1H-imidazo[1,5-a]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with a suitable azepine precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods may include continuous flow processes, advanced catalytic systems, and rigorous purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8,9,9a-Hexahydro-1H-imidazo[1,5-a]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can modify the ring structure or introduce new substituents.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5,6,7,8,9,9a-Hexahydro-1H-imidazo[1,5-a]azepine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5,6,7,8,9,9a-hexahydro-1H-imidazo[1,5-a]azepine involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various effects. The specific pathways and targets depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular processes in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features.

    Imidazo[1,5-a]pyridine: Shares the imidazole ring but differs in the fused ring system.

    Pyrimido[1,2-a]benzimidazole: A related compound with a pyrimidine ring fused to a benzimidazole ring.

Uniqueness

5,6,7,8,9,9a-Hexahydro-1H-imidazo[1,5-a]azepine is unique due to its specific ring fusion and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.

Properties

IUPAC Name

5,6,7,8,9,9a-hexahydro-1H-imidazo[1,5-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-4-8-6-9-7-10(8)5-3-1/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVXBZDXNIKOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN=CN2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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